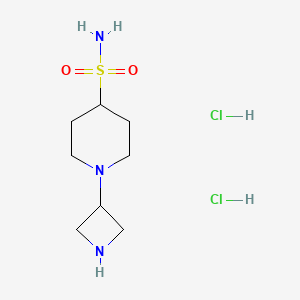![molecular formula C18H19N3O2S B2502164 (4-(6-Éthylbenzo[d]thiazol-2-yl)pipérazin-1-yl)(furan-2-yl)méthanone CAS No. 897467-86-6](/img/structure/B2502164.png)
(4-(6-Éthylbenzo[d]thiazol-2-yl)pipérazin-1-yl)(furan-2-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications
Applications De Recherche Scientifique
(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
It is known that benzothiazole derivatives can inhibit the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit the cyclooxygenase (cox) enzymes , which play a crucial role in the inflammatory response.
Pharmacokinetics
Benzothiazole derivatives have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole derivative, followed by the introduction of the piperazine ring. The final step involves the coupling of the furan ring to the piperazine derivative under specific reaction conditions, such as the use of a suitable catalyst and solvent system. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity. The specific methods used in industrial production are typically tailored to meet regulatory standards and ensure the safety and efficacy of the compound for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired chemical transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Propriétés
IUPAC Name |
[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-2-13-5-6-14-16(12-13)24-18(19-14)21-9-7-20(8-10-21)17(22)15-4-3-11-23-15/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRXOSCMBNWCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)




![N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2502088.png)
![N-cyclohexyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2502089.png)
![3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2502091.png)
![N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502094.png)

![2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2502097.png)
![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B2502098.png)

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2502104.png)
